(2-Chloroethyl)(cyano)ethylamine
Description
Bis(2-chloroethyl)ethylamine (HN1), with the systematic IUPAC name 2-Chloro-N-(2-chloroethyl)-N-ethylethanamine (CAS 538-07-8), is a nitrogen mustard compound characterized by two 2-chloroethyl groups attached to a central ethylamine backbone . It belongs to a class of alkylating agents historically studied for their cytotoxic properties, particularly in crosslinking DNA strands via bifunctional alkylation .
Properties
IUPAC Name |
2-chloroethyl(ethyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2/c1-2-8(5-7)4-3-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIWTYLLDUEXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to produce 2-chloroethylamine hydrochloride. This intermediate is then reacted with cyanogen bromide to yield this compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include substituted amines, nitriles, and heterocyclic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-Chloroethyl)(cyano)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(cyano)ethylamine involves the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules. This interaction can lead to the alkylation of DNA or proteins, affecting their function and leading to various biological effects . The compound’s reactivity is primarily due to the presence of the chloroethyl and cyano groups, which facilitate the formation of reactive species.
Comparison with Similar Compounds
Comparison with Similar Nitrogen Mustard Compounds
Nitrogen mustards share a common mechanism of action—alkylation of DNA bases—but differ in substituents, reactivity, and applications. Below is a detailed comparison of HN1 with its analogues HN2, HN3, and related chloroethylamines.
Structural and Functional Differences
| Compound | IUPAC Name / Synonyms | Molecular Formula | CAS Number | Key Substituents |
|---|---|---|---|---|
| HN1 | Bis(2-chloroethyl)ethylamine | C₅H₁₀Cl₂N | 538-07-8 | Two –CH₂CH₂Cl groups, ethylamine core |
| HN2 | Bis(2-chloroethyl)methylamine | C₅H₁₀Cl₂N | 51-75-2 | Two –CH₂CH₂Cl groups, methylamine core |
| HN3 | Tris(2-chloroethyl)amine | C₆H₁₂Cl₃N | 555-77-1 | Three –CH₂CH₂Cl groups, ammonia core |
| 2-Chloroethylamine | 2-Chloroethylamine hydrochloride | C₂H₆ClN·HCl | 870-24-6 | Single –CH₂CH₂Cl group, primary amine |
Key Observations:
Substituent Effects :
- HN1 and HN2 are bifunctional (two alkylating groups), while HN3 is trifunctional, enhancing its DNA crosslinking efficiency but also toxicity .
- The ethylamine core in HN1 vs. methylamine in HN2 alters lipophilicity and tissue penetration .
Reactivity and Biological Activity: HN1 and HN2 were historically used as chemotherapeutic prototypes due to their ability to form DNA interstrand crosslinks, disrupting replication . HN3’s trifunctional structure increases DNA damage but limits therapeutic utility due to systemic toxicity .
Mechanistic and Application Differences
DNA Alkylation and Repair Inhibition:
- HN1, HN2, and HN3 generate aziridinium intermediates under physiological conditions, enabling nucleophilic attack on DNA guanine residues .
- In contrast, 2-chloroethyl isocyanate (a metabolite of nitrosoureas) inhibits DNA repair enzymes, a property absent in HN1 or 2-chloroethylamine .
Regulatory and Industrial Relevance:
- HN1, HN2, and HN3 are controlled under the Chemical Weapons Convention (CWC) and subject to export restrictions (e.g., ≤150 mg/year for HN2) .
- 2-(Trifluoromethoxy)ethylamine hydrochloride (a fluorinated analogue) exemplifies modern derivatives designed for enhanced stability in pharmaceuticals, diverging from classical mustards .
Biological Activity
(2-Chloroethyl)(cyano)ethylamine is a chemical compound that has garnered interest in various fields, particularly in pharmaceuticals and toxicology. Its biological activity is significant due to its structural similarities to other alkylating agents, which are known for their roles in DNA damage and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of both chloroethyl and cyano functional groups, which contribute to its reactivity. The compound can be represented structurally as follows:
This structure indicates potential for interaction with nucleophilic sites in biological molecules, particularly DNA.
1. DNA Damage and Repair
Research indicates that compounds similar to this compound exhibit significant DNA-damaging effects. For instance, studies on related compounds like 2-chloroethyl ethyl sulfide (CEES), a sulfur mustard analog, demonstrated that exposure leads to phosphorylation of histone H2A.X and p53 accumulation, markers of DNA damage . The oxidative stress induced by these compounds contributes to the activation of various signaling pathways involved in cellular repair mechanisms.
2. Oxidative Stress
The compound induces oxidative stress characterized by increased levels of reactive oxygen species (ROS). This was evidenced by elevated mitochondrial ROS levels following exposure to CEES, leading to oxidative DNA damage . The involvement of antioxidants such as glutathione has been shown to mitigate these effects, suggesting a potential therapeutic angle for reducing toxicity.
Case Study 1: CEES-Induced Skin Injury
A study investigating the effects of CEES on mouse skin revealed that exposure resulted in significant histopathological changes, including increased epidermal thickness and inflammatory cell infiltration. Key findings included:
- Increased phosphorylation of H2A.X indicative of DNA damage.
- Upregulation of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
This case illustrates the potential for this compound to induce similar biological responses based on its structural properties.
Case Study 2: Antitumor Activity
Another study explored the antitumor properties of related chloroethyl compounds. Two derivatives exhibited enhanced antitumor activity compared to their parent compounds, highlighting the potential for this compound in cancer therapy . The mechanism appears linked to its ability to form DNA cross-links, thereby interfering with replication and transcription processes.
Toxicological Profile
The toxicological implications of this compound are significant due to its alkylating nature. It poses risks not only through direct DNA damage but also via the induction of inflammatory responses. The Environmental Protection Agency has classified related compounds as potentially hazardous due to their long-term effects on human health and the environment .
Summary Table: Biological Effects of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
